molecular formula C19H21BrN2O3S B11540409 N-benzyl-4-bromo-3-(piperidin-1-ylsulfonyl)benzamide

N-benzyl-4-bromo-3-(piperidin-1-ylsulfonyl)benzamide

Cat. No.: B11540409
M. Wt: 437.4 g/mol
InChI Key: ICVNKBWPQVVXBS-UHFFFAOYSA-N
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Description

N-benzyl-4-bromo-3-(piperidin-1-ylsulfonyl)benzamide is a complex organic compound with a molecular formula of C19H21BrN2O3S This compound is characterized by the presence of a benzyl group, a bromine atom, a piperidine ring, and a sulfonyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-bromo-3-(piperidin-1-ylsulfonyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide coreThe sulfonyl group is then introduced via sulfonylation reactions using appropriate sulfonyl chlorides under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-bromo-3-(piperidin-1-ylsulfonyl)benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution often involves reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu), while electrophilic substitution may use reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a variety of functional groups, such as alkyl, aryl, or halogen groups .

Scientific Research Applications

N-benzyl-4-bromo-3-(piperidin-1-ylsulfonyl)benzamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its bromine and sulfonyl groups, in particular, provide opportunities for further functionalization and derivatization, making it a versatile compound in synthetic chemistry .

Properties

Molecular Formula

C19H21BrN2O3S

Molecular Weight

437.4 g/mol

IUPAC Name

N-benzyl-4-bromo-3-piperidin-1-ylsulfonylbenzamide

InChI

InChI=1S/C19H21BrN2O3S/c20-17-10-9-16(19(23)21-14-15-7-3-1-4-8-15)13-18(17)26(24,25)22-11-5-2-6-12-22/h1,3-4,7-10,13H,2,5-6,11-12,14H2,(H,21,23)

InChI Key

ICVNKBWPQVVXBS-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NCC3=CC=CC=C3)Br

Origin of Product

United States

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